6,6a-seco-Aporphine
6,6a-Secoaporphines are a class of polycyclic organic compounds derived from aporphine alkaloids by the removal of two adjacent carbon atoms. These unique structures exhibit diverse chemical and biological properties, making them interesting targets for pharmaceutical research. The synthesis of 6,6a-secoaporphines often involves complex multistep reactions due to their intricate ring systems, typically requiring careful control over the reaction conditions to achieve high yields and purity.
Structurally, these compounds contain a fused-ring system with a nitrogen atom in the heterocycle, which can participate in various types of chemical reactions. Their biological activities are diverse, ranging from potential antitumor properties to modulation of ion channels. The study of 6,6a-secoaporphines has gained significant attention due to their promising pharmacological applications and the opportunity for medicinal chemistry optimization.
In summary, 6,6a-Secoaporphines represent a promising area in chemical research, with potential therapeutic applications that continue to be explored through further investigation.

Struktur | Chemischer Name | CAS | MF |
---|---|---|---|
![]() |
1-(N-Acetyl-N-methylamino)ethyl-3,4,6-trimethoxy-7-hydroxyphenanthrene | 143084-45-1 | C22H25NO5 |
![]() |
N-De-Me-N-Methylsecoglaucine | 66190-61-2 | C21H25NO4 |
![]() |
N-Methylatherosperminium | 98900-03-9 | C21H26NO2 |
![]() |
Thalicthuberine; O2-De-Me | 154814-42-3 | C20H21NO4 |
![]() |
Thalicthuberine; N-De-Me, N-hydroxy | 177413-38-6 | C20H21NO5 |
![]() |
Thalicthuberine; 3-Methoxy, N-oxide | 177413-37-5 | C22H25NO6 |
![]() |
Thalicthuberine; N-Oxide | 149472-49-1 | C21H23NO5 |
![]() |
Stephenanthrine; 1'S-Hydroxy | 134227-38-6 | C19H19NO3 |
![]() |
Phenanthro[3,2-d][1,3]dioxole-4-ethanamine,1,2,3-trimethoxy-N,N-dimethyl- | 111537-36-1 | C22H25NO5 |
![]() |
1-Phenanthreneethanamine,2,3,4,6,7-pentamethoxy-N-methyl- | 218900-91-5 | C22H27NO5 |
Verwandte Literatur
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
Empfohlene Lieferanten
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Nanjing Jubai BiopharmFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte